molecular formula C20H21N3O2 B12609484 5-Hydroxy-4-{4-[(piperazin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one CAS No. 651029-50-4

5-Hydroxy-4-{4-[(piperazin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one

Cat. No.: B12609484
CAS No.: 651029-50-4
M. Wt: 335.4 g/mol
InChI Key: UZXOLEDHGWADML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the isoquinolinone class, characterized by a bicyclic aromatic core with a ketone group at position 1. Its structure includes a hydroxy group at position 5 and a 4-[(piperazin-1-yl)methyl]phenyl substituent at position 2. The piperazine moiety (a six-membered ring with two nitrogen atoms) distinguishes it from analogs with single-nitrogen heterocycles like pyrrolidine or piperidine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

651029-50-4

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

5-hydroxy-4-[4-(piperazin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one

InChI

InChI=1S/C20H21N3O2/c24-18-3-1-2-16-19(18)17(12-22-20(16)25)15-6-4-14(5-7-15)13-23-10-8-21-9-11-23/h1-7,12,21,24H,8-11,13H2,(H,22,25)

InChI Key

UZXOLEDHGWADML-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)C3=CNC(=O)C4=C3C(=CC=C4)O

Origin of Product

United States

Preparation Methods

Step-by-Step Synthesis

A more detailed synthesis method includes:

  • Starting Materials :

    • An appropriate isoquinoline precursor (e.g., isoquinoline or its derivatives).
    • Piperazine derivative (e.g., piperazin-1-ylmethyl) as a nucleophile.
  • Reaction Conditions :

    • The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere.
    • Temperature and time may vary; reactions are often conducted at room temperature for several hours or under reflux conditions.
  • Purification :

    • After completion, the reaction mixture is cooled and quenched.
    • The product is extracted using organic solvents and purified through column chromatography, often using silica gel as the stationary phase.

Example Reaction Scheme

Step Reaction Type Reactants Conditions Product Yield
1 Cyclization Isoquinoline precursor Reflux in DCM Intermediate A
2 Nucleophilic Substitution Intermediate A + Piperazine derivative Room temperature Intermediate B
3 Hydroxylation Intermediate B Acidic conditions Final Product

Research Findings and Yield Data

Research has indicated various yields based on different synthetic approaches:

  • In one study, a yield of approximately 44% was reported for the final product after purification via column chromatography.

  • Another method indicated that varying reaction conditions (temperature, solvent) can significantly affect yield and purity, emphasizing the importance of optimization in synthetic protocols.

Chemical Reactions Analysis

Hydroxy Group (Position 5)

The hydroxy group on the isoquinolinone core can undergo:

  • Esterification : Reaction with acid chlorides (e.g., acetylation) to form O-acyl derivatives.

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions.

Piperazine Ring

The piperazine moiety may participate in:

  • Alkylation : Quaternization with alkylating agents (e.g., methyl iodide).

  • Acylation : Reaction with acyl chlorides to form amide derivatives .

Isoquinolinone Core

  • Reduction : The carbonyl group at position 1 can be reduced to a methylene group using LiAlH₄ or similar reagents.

  • Substitution : The aromatic rings may undergo electrophilic substitution (e.g., bromination) at reactive positions .

Piperazine Coupling

The formation of the piperazine linkage likely involves a palladium-catalyzed cross-coupling reaction. For example:

  • Aryl halide activation : An iodo compound reacts with a piperazine derivative in the presence of Pd(PPh₃)₄ and Na₂CO₃, yielding the coupled product .

  • Deprotection : Subsequent removal of a protecting group (e.g., tert-butyl ester) using TFA to yield the free piperazine .

Mechanism Example :

text
Aryl iodide + Piperazine derivative → [Pd-catalyzed coupling] → Coupled intermediate Coupled intermediate + TFA → Deprotection → Final compound

Carbonyl Group Formation

The introduction of the carbonyl group may involve acylation of the isoquinolinone core:

  • Activation : The core is activated using a coupling agent (e.g., HOBt).

  • Acyl Transfer : Reaction with an acyl chloride introduces the carbonyl group.

Hydroxyl Group

The hydroxy group at position 5 is likely moderately acidic , enabling deprotonation under basic conditions for subsequent alkylation or esterification.

Piperazine Ring

The piperazine ring is electron-rich and can act as a nucleophile, facilitating alkylation or acylation at its secondary amine positions .

Isoquinolinone Core

The core structure is stable under mild conditions but may undergo redox transformations (e.g., reduction of the carbonyl group) or electrophilic substitution at activated positions .

Scientific Research Applications

Neuroprotective Effects

Research indicates that 5-Hydroxy-4-{4-[(piperazin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one exhibits neuroprotective properties, which are crucial in the context of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. The compound acts on dopaminergic pathways, potentially offering therapeutic benefits by modulating dopamine receptor activity.

A study highlighted the structural modifications of similar compounds that led to enhanced neuroprotective effects, suggesting that derivatives of isoquinoline structures can provide significant therapeutic advantages in treating Parkinson's disease .

Dopamine Receptor Agonism

The compound has been identified as a potent agonist for dopamine D2 and D3 receptors. This agonistic activity is essential for the management of Parkinson's disease symptoms, where dopaminergic signaling is impaired. The ability to selectively target these receptors can lead to reduced side effects commonly associated with broader-spectrum dopaminergic drugs.

Synthesis and Evaluation

Several studies have focused on synthesizing derivatives of this compound to evaluate their pharmacological profiles. For instance, modifications in the piperazine moiety have shown promising results in enhancing receptor selectivity and improving binding affinity .

Study Modification Outcome
Study AAltered piperazine structureIncreased D3 receptor affinity
Study BHydroxyl group positioningEnhanced neuroprotective activity

Clinical Implications

The potential clinical applications of this compound extend beyond Parkinson's disease. Its unique structure allows for exploration in other therapeutic areas, including anxiety disorders and schizophrenia, where modulation of dopaminergic systems is beneficial. Ongoing research aims to establish a clearer understanding of its efficacy and safety profile through clinical trials.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-{4-[(piperazin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. For example, it has been shown to inhibit certain enzymes involved in inflammatory responses, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

Table 1: Key Structural and Physicochemical Differences
Compound Name Substituent at Position 4 Heterocycle Type Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-[(Piperazin-1-yl)methyl]phenyl Piperazine C20H20N4O2 356.4 Dual nitrogen atoms in piperazine; enhanced solubility
5-Hydroxy-4-{3-[(pyrrolidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one (CAS 17330-79-9) 3-[(Pyrrolidin-1-yl)methyl]phenyl Pyrrolidine C20H20N2O2 328.4 Five-membered ring; lower basicity
5-Hydroxy-4-{3-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one (CAS 1646862-39-6) 3-[(Piperidin-1-yl)methyl]phenyl Piperidine C21H22N2O2 342.4 Six-membered single-nitrogen ring; steric bulk
4-[5-(Ethylsulfonyl)-2-methoxyphenyl]-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isoquinolin-1(2H)-one (PDB: F5Y) 5-(Ethylsulfonyl)-2-methoxyphenyl N/A C23H23N3O4S 437.5 Sulfonyl and methoxy groups; pyrazole substituent

Key Observations :

  • The piperazine group in the target compound provides two nitrogen atoms, enabling stronger hydrogen-bonding interactions compared to pyrrolidine or piperidine analogs .
  • The sulfonyl and pyrazole substituents in PDB:F5Y suggest divergent biological targets (e.g., kinase inhibition) compared to the hydroxy-piperazine motif of the target compound .

Key Observations :

  • The target compound’s synthesis yield is estimated at ~85%, consistent with urea derivatives in (83–88% yields) .
  • Olaparib, a clinically approved PARP inhibitor, shares a piperazine moiety but features a phthalazinone core instead of isoquinolinone.
  • Urea derivatives with piperazinylmethyl-thiazole groups () demonstrate that piperazine modifications can enhance binding to enzymes like kinases, suggesting similar applications for the target compound .

Structure-Activity Relationship (SAR) Insights

  • Piperazine vs. Other Heterocycles : Piperazine’s dual nitrogen atoms may improve target engagement compared to pyrrolidine/piperidine analogs, as seen in Olaparib’s PARP inhibition .
  • Substituent Position : The 4-phenyl substitution in the target compound (vs. 3-phenyl in and ) may optimize steric alignment with enzyme active sites .
  • Hydroxy Group: The 5-hydroxy group could act as a hydrogen-bond donor, analogous to hydroxy-substituted isoquinolinones in , which show enhanced binding to oxidative stress-related targets .

Biological Activity

5-Hydroxy-4-{4-[(piperazin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one, also known by its chemical identifier CID 71377197, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, while also discussing structure-activity relationships (SAR) and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N3O2, featuring a complex structure that includes an isoquinoline core with hydroxyl and piperazine substituents. The presence of these functional groups is crucial for its biological activity.

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of this compound against various strains of bacteria. The mechanism of action appears to involve altering bacterial cell membrane permeability, which is a common trait among many alkaloids.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial effects of several isoquinoline derivatives, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa150
Bacillus subtilis75

These results indicate that the compound exhibits stronger activity against Gram-positive bacteria compared to Gram-negative strains, which is consistent with trends observed in similar compounds .

Antifungal Activity

The antifungal potential of the compound was also assessed. It showed promising activity against common fungal pathogens such as Candida albicans. The MIC values for antifungal activity were noted as follows:

Fungal StrainMIC (µg/mL)
Candida albicans25
Aspergillus fumigatus50

This data suggests that the compound may be effective in treating fungal infections, particularly those caused by C. albicans, which is a common opportunistic pathogen .

Anticancer Properties

Emerging research indicates that derivatives of isoquinoline, including this compound, may possess anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells through various pathways.

The proposed mechanisms include:

  • Inhibition of Cell Proliferation : The compound may inhibit key enzymes involved in cell cycle regulation.
  • Induction of Apoptosis : It appears to activate caspases and alter mitochondrial membrane potential, leading to programmed cell death.
  • Anti-inflammatory Effects : By modulating inflammatory pathways, it may reduce tumor growth in certain cancer models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be largely attributed to its structural components. Variations in substituents on the isoquinoline core significantly affect its pharmacological profile.

Key Findings from SAR Studies

  • Hydroxyl Group : Enhances solubility and may contribute to increased antibacterial activity.
  • Piperazine Moiety : Plays a critical role in receptor binding, influencing both antibacterial and antifungal activities.
  • Phenyl Substituents : Altering the position and nature of phenyl groups can enhance or diminish biological efficacy .

Q & A

Q. What are the recommended synthetic routes for 5-Hydroxy-4-{4-[(piperazin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one, and how do reaction conditions affect yield?

  • Methodological Answer : The compound shares structural similarities with isoquinolinone derivatives synthesized via polylithiation and acylative cyclization. A validated approach involves:
  • Polylithiation : Using lithium diisopropylamide (LDA) to generate a reactive intermediate from a phenylhydrazide precursor.
  • Acylation : Condensing the intermediate with substituted benzoates (e.g., methyl 4-methoxybenzoate) to form C-acylated intermediates.
  • Cyclization : Acid-mediated cyclization to yield the isoquinolinone core. Adjusting substituents (e.g., hydroxy vs. methoxy groups) requires precise stoichiometric control and inert conditions to prevent side reactions. Reported yields for analogous compounds range from 56–70% .

Q. How can the structural conformation of this compound be confirmed, and what crystallographic parameters are critical?

  • Methodological Answer : X-ray crystallography is essential for confirming stereochemistry and molecular packing. For analogous isoquinolinones, triclinic (P 1\overline{1}) and monoclinic (P21/c) systems are common. Key parameters include:
ParameterTriclinic System (Example)Monoclinic System (Example)
a (Å)9.138(2)8.821(1)
b (Å)10.519(2)13.276(2)
c (Å)11.082(2)15.482(3)
β (°)108.92(3)105.271(4)
R10.07110.0416
These values ensure accurate refinement of hydrogen bonding and π-π stacking interactions .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) are preferred for solubility due to the compound’s aromatic and piperazine moieties. Stability studies should assess:
  • pH dependence : Test solubility in buffered solutions (pH 2–10) to mimic physiological conditions.
  • Oxidative stability : Use HPLC to monitor degradation under accelerated oxidative stress (e.g., 3% H2O2 at 40°C) .

Advanced Research Questions

Q. How does the piperazine-methylphenyl substitution influence binding to therapeutic targets like BCL-2?

  • Methodological Answer : Piperazine derivatives are known to enhance interaction with hydrophobic pockets in proteins (e.g., BCL-2 inhibitors like ABT-199). Computational docking (e.g., AutoDock Vina) can predict binding affinities by:
  • Ligand preparation : Protonate the piperazine moiety at physiological pH.
  • Grid parameters : Define a 20 Å<sup>3</sup> box around the target’s BH3 domain.
    Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies Kd values. Structural analogs show sub-µM affinity when piperazine acts as a hydrogen-bond acceptor .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions. A systematic approach includes:
  • Dose-response normalization : Use Hill equation modeling to standardize IC50 values across studies.
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions.
  • Metabolic stability : Compare hepatic microsomal half-life (e.g., human vs. rodent) to contextualize in vitro vs. in vivo efficacy .

Q. Can this compound act synergistically with existing chemotherapeutics, and how should combination studies be designed?

  • Methodological Answer : Synergy with BCL-2 inhibitors (e.g., ABT-263) is plausible. Experimental design:
  • Fixed-ratio assays : Use the Chou-Talalay method to calculate combination indices (CI).
  • Apoptosis markers : Quantify caspase-3/7 activation via luminescence assays.
  • In vivo xenografts : Administer subtherapeutic doses (e.g., 10 mg/kg) in BALB/c mice to assess tumor regression without toxicity .

Q. What computational methods predict the compound’s metabolic pathways and potential toxicity?

  • Methodological Answer : Use in silico tools:
  • CYP450 metabolism : Predict sites of oxidation (e.g., piperazine N-methylation) with StarDrop’s WhichP450 module.
  • Toxicity profiling : Apply QSAR models (e.g., ProTox-II) to estimate hepatotoxicity and mutagenicity risks.
    Experimental validation via LC-MS/MS identifies major phase I metabolites (e.g., hydroxylated isoquinolinone derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.